molecular formula C32H28N2O4 B4305973 5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4305973
M. Wt: 504.6 g/mol
InChI Key: KTSPNSQPLGDMRJ-UHFFFAOYSA-N
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Description

5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a dibenzofuran core, which is a fused polycyclic aromatic structure, and is substituted with ethoxyphenyl and amino groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of Ethoxyphenyl Groups: The ethoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene derivatives and suitable catalysts.

    Formation of the Pyrrol-2-one Ring: The pyrrol-2-one ring can be formed through a cyclization reaction involving the dibenzofuran core and ethoxyphenyl-substituted intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrrol-2-one ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its unique electronic and photophysical properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Interaction with Receptors: The compound may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the ethoxyphenyl and amino substitutions.

    Ethoxybenzene: A related compound with ethoxy groups attached to a benzene ring, but without the dibenzofuran core.

    Pyrrol-2-one Derivatives: Compounds with a similar pyrrol-2-one ring structure but different substituents.

Uniqueness

5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a dibenzofuran core with ethoxyphenyl and amino groups. This unique structure imparts specific electronic, photophysical, and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

2-dibenzofuran-2-yl-4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O4/c1-3-36-24-14-10-22(11-15-24)33-28-20-29(34(32(28)35)23-12-16-25(17-13-23)37-4-2)21-9-18-31-27(19-21)26-7-5-6-8-30(26)38-31/h5-20,29,33H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSPNSQPLGDMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OCC)C4=CC5=C(C=C4)OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
5-(dibenzo[b,d]furan-2-yl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

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